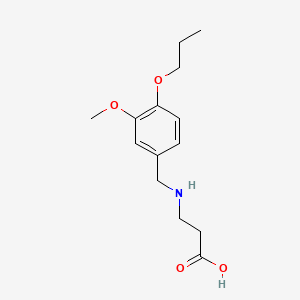

N-(3-methoxy-4-propoxybenzyl)-beta-alanine

Description

N-(3-Methoxy-4-propoxybenzyl)-beta-alanine is a synthetic beta-alanine derivative characterized by a benzyl substituent modified with methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the aromatic ring. Beta-alanine (3-aminopropanoic acid) serves as the backbone, with the nitrogen atom of its amino group bonded to the substituted benzyl moiety.

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

3-[(3-methoxy-4-propoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-3-8-19-12-5-4-11(9-13(12)18-2)10-15-7-6-14(16)17/h4-5,9,15H,3,6-8,10H2,1-2H3,(H,16,17) |

InChI Key |

KWYBRRRDJIPNHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CNCCC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-propoxybenzyl)-beta-alanine typically involves the reaction of 3-methoxy-4-propoxybenzylamine with beta-alanine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-propoxybenzyl)-beta-alanine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-methoxy-4-propoxybenzyl)-beta-alanine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Medicine: Explored for its therapeutic potential and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-propoxybenzyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Beta-alanine derivatives exhibit diverse functional roles depending on their substituents. Below is a comparative analysis of N-(3-methoxy-4-propoxybenzyl)-beta-alanine with structurally or functionally related compounds:

Agrochemical Derivatives

Several beta-alanine esters are utilized as herbicides or insecticides, sharing the core structure of N-substituted beta-alanine with aromatic or heterocyclic groups. Key examples include:

Structural Insights :

- The target compound lacks the chlorine/fluorine substitutions seen in benzoylprop-ethyl and flamprop-methyl, which are critical for herbicidal activity .

Surfactant Derivatives

Beta-alanine derivatives are also employed in cosmetics as surfactants. For example:

Functional Insights :

- The target compound’s methoxy/propoxy benzyl group contrasts with the ethoxylated and fatty acid chains of DEA-COCOAMPHODIPROPIONATE, which enhance hydrophilicity and foaming capacity .

Metabolic and Enzymatic Interactions

Beta-alanine’s metabolic fate is influenced by transaminases and synthases, as seen in studies on carnosine synthesis:

- Beta-alanine transaminases (e.g., GABA-T, AGXT2) limit the efficiency of beta-alanine uptake in muscle tissues .

- Beta-alanine synthase (PYD3) in yeast and mammals catalyzes pyrimidine catabolism, producing beta-alanine from N-carbamyl-beta-alanine .

However, the bulky benzyl substituent may hinder enzymatic processing compared to unmodified beta-alanine .

Biological Activity

N-(3-methoxy-4-propoxybenzyl)-beta-alanine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. It is hypothesized that this compound may exhibit:

- Antimicrobial Properties : By disrupting bacterial cell membranes or inhibiting key metabolic pathways.

- Antitumor Activity : Potentially through apoptosis induction in cancer cells or modulation of signaling pathways associated with cell proliferation.

Antimicrobial Activity

Research indicates that beta-alanine derivatives can possess significant antimicrobial properties. The specific mechanism may involve:

- Disruption of bacterial cell wall synthesis.

- Inhibition of essential enzymes in metabolic pathways.

A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for further exploration in antimicrobial drug development .

Antitumor Properties

Preliminary studies suggest that this compound may have antitumor effects. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through anti-inflammatory pathways.

In vitro studies have shown that beta-alanine derivatives can reduce cell viability in several cancer cell lines, indicating potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Antitumor | Induces apoptosis in cancer cells | , |

| Exercise Performance | Enhances muscle carnosine levels | , |

Case Study: Exercise Performance Enhancement

A notable aspect of beta-alanine is its role in enhancing exercise performance. Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, which act as an intracellular buffer against acidification during high-intensity exercise. A systematic review indicated that doses between 4 to 6 g per day significantly improve performance metrics, particularly in activities lasting 1 to 4 minutes .

Safety and Side Effects

While beta-alanine supplementation has been generally regarded as safe, some side effects have been reported, including:

- Paraesthesia : A tingling sensation experienced at higher doses, which can be mitigated by using sustained-release formulations .

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.